2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various substituents such as chlorophenoxy and methoxyphenyl groups
Preparation Methods
The synthesis of 2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core can be synthesized through cyclocondensation reactions involving appropriate precursors such as 4-amino-3-mercaptotriazoles and various bielectrophiles like phenacyl bromides . The chlorophenoxy and methoxyphenyl groups are then introduced through nucleophilic substitution reactions using reagents like 4-chlorophenol and 4-methoxyphenol . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects . These interactions contribute to the compound’s biological activities, including its potential therapeutic effects.
Comparison with Similar Compounds
2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and enzyme inhibitory activities.
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds exhibit antiviral and antimicrobial properties and are used in medicinal chemistry research.
Triazolothiadiazine derivatives: These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
385419-48-7 |
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Molecular Formula |
C28H21ClN4O4 |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C28H21ClN4O4/c1-34-20-9-3-17(4-10-20)24-25-27-31-23(15-36-22-13-7-19(29)8-14-22)32-33(27)16-30-28(25)37-26(24)18-5-11-21(35-2)12-6-18/h3-14,16H,15H2,1-2H3 |
InChI Key |
NXRFVPDWCRSSPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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